molecular formula C32H26N2O3 B11571473 (3E)-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11571473
M. Wt: 486.6 g/mol
InChI Key: MXLDMKQQMRXTIV-XHLNEMQHSA-N
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Description

(3E)-3-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a phenyl group, and a methoxyphenoxyethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenoxyethyl Side Chain: The side chain can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 2-(4-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Final Compound: The final step involves the condensation of the substituted indole with a suitable aldehyde or ketone to form the desired compound under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(3E)-3-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-(1H-Indol-3-ylmethylene)-1-phenyl-2,3-dihydro-1H-indol-2-one: Lacks the methoxyphenoxyethyl side chain.

    (3E)-3-(4-Methoxyphenylmethylene)-1-phenyl-2,3-dihydro-1H-indol-2-one: Lacks the indole core.

Uniqueness

The presence of the methoxyphenoxyethyl side chain in (3E)-3-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique properties, such as enhanced biological activity and specificity for certain molecular targets

Properties

Molecular Formula

C32H26N2O3

Molecular Weight

486.6 g/mol

IUPAC Name

(3E)-3-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1-phenylindol-2-one

InChI

InChI=1S/C32H26N2O3/c1-36-25-15-17-26(18-16-25)37-20-19-33-22-23(27-11-5-7-13-30(27)33)21-29-28-12-6-8-14-31(28)34(32(29)35)24-9-3-2-4-10-24/h2-18,21-22H,19-20H2,1H3/b29-21+

InChI Key

MXLDMKQQMRXTIV-XHLNEMQHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5N(C4=O)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5N(C4=O)C6=CC=CC=C6

Origin of Product

United States

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